molecular formula C14H15NO3 B6078340 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione

Cat. No. B6078340
M. Wt: 245.27 g/mol
InChI Key: IFLHTOVJRHVZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione, also known as BAEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAEF is a furanone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has several advantages for use in lab experiments, including its high purity and stability. However, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione also has some limitations, including its relatively high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione. One area of interest is the development of novel materials using 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a building block. Another area of interest is the further investigation of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Additionally, research on the potential use of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a plant growth regulator could have important implications for agriculture.

Synthesis Methods

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been synthesized through a variety of methods, including the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with benzylamine and formaldehyde, as well as the reaction of 3-amino-2,5-dimethylfuran-4,5-dicarboxylic acid with benzaldehyde. These methods have been optimized to produce high yields of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione with high purity.

Scientific Research Applications

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use as a plant growth regulator. In materials science, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use in the synthesis of novel materials.

properties

IUPAC Name

4-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxy-2-methyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(12-13(16)10(2)18-14(12)17)15-8-11-6-4-3-5-7-11/h3-7,10,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHTOVJRHVZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)C(=NCC2=CC=CC=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione

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